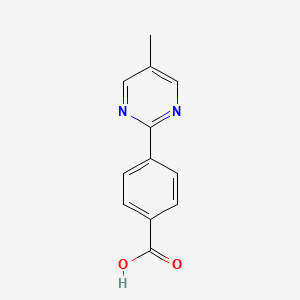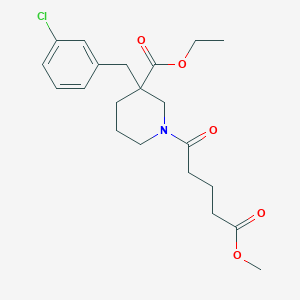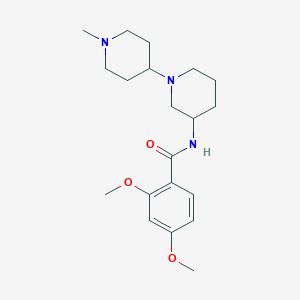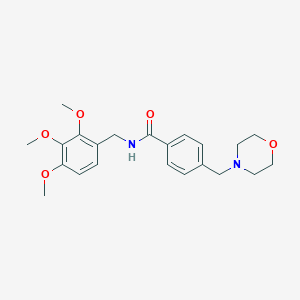
4-(5-methyl-2-pyrimidinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-2-pyrimidinyl)benzoic acid, also known as MPBA, is a chemical compound with the molecular formula C12H10N2O2. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. MPBA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid is not well understood. However, it has been reported that 4-(5-methyl-2-pyrimidinyl)benzoic acid can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and physiological effects:
4-(5-methyl-2-pyrimidinyl)benzoic acid has been reported to have various biochemical and physiological effects. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can reduce the levels of certain inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in the blood. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also reduce the levels of certain stress hormones such as cortisol in the blood. In addition, 4-(5-methyl-2-pyrimidinyl)benzoic acid can enhance the activity of certain antioxidant enzymes such as superoxide dismutase and catalase in the body.
実験室実験の利点と制限
4-(5-methyl-2-pyrimidinyl)benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. 4-(5-methyl-2-pyrimidinyl)benzoic acid is also stable under normal laboratory conditions. However, 4-(5-methyl-2-pyrimidinyl)benzoic acid has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also form insoluble precipitates in some solvents, which can affect the accuracy of the experiments.
将来の方向性
There are several future directions for the research on 4-(5-methyl-2-pyrimidinyl)benzoic acid. One direction is to explore the potential applications of 4-(5-methyl-2-pyrimidinyl)benzoic acid in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate the mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid and its effects on various biological systems. Furthermore, the development of new synthesis methods for 4-(5-methyl-2-pyrimidinyl)benzoic acid with higher yields and better purity is also an important direction for future research.
合成法
4-(5-methyl-2-pyrimidinyl)benzoic acid can be synthesized by various methods, including the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The yield of 4-(5-methyl-2-pyrimidinyl)benzoic acid can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学的研究の応用
4-(5-methyl-2-pyrimidinyl)benzoic acid has been widely used in scientific research as a building block for the synthesis of various compounds. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, electrochemistry, and materials science. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also be used as a starting material for the synthesis of pharmaceuticals such as antihypertensive agents, anti-inflammatory agents, and antifungal agents.
特性
IUPAC Name |
4-(5-methylpyrimidin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYHWAHRVPIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)

![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
![N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)


![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(4-methylphenyl)amino]-4(1H)-pyrimidinone](/img/structure/B6050506.png)
![1-(2-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6050512.png)
![1-(3-chlorophenyl)-4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B6050516.png)